Cas no 180417-98-5 (Benzoic acid,2-(1-piperazinyl)-, ethyl ester)

Benzoic acid, 2-(1-piperazinyl)-, ethyl ester is a synthetic organic compound featuring a benzoic acid core substituted with a piperazinyl group at the 2-position and an ethyl ester moiety. This structure imparts versatility in pharmaceutical and chemical synthesis applications, particularly as an intermediate in the development of bioactive molecules. The piperazine ring enhances solubility and binding affinity, making it useful in medicinal chemistry for designing receptor-targeting compounds. The ethyl ester group contributes to improved stability and reactivity in esterification or transesterification processes. Its well-defined molecular architecture allows for precise modifications, facilitating research in drug discovery and fine chemical production.
Benzoic acid,2-(1-piperazinyl)-, ethyl ester structure
180417-98-5 structure
Product Name:Benzoic acid,2-(1-piperazinyl)-, ethyl ester
CAS No:180417-98-5
MF:C13H18N2O2
MW:234.294223308563
MDL:MFCD11519260
CID:113451
PubChem ID:15390902
Update Time:2025-08-05

Benzoic acid,2-(1-piperazinyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Piperazinyl)-benzoic acid ethyl ester
    • 2‐(1‐PIPERAZINYL)BENZOIC ACID ETHYL ESTER
    • ethyl 2-piperazin-1-ylbenzoate
    • 2-(1-PIPERAZINYL)BENZOIC ACID ETHYL ESTER
    • AGN-PC-00P3MC
    • CTK4D7608
    • ethyl 2-(piperazin-1-yl)benzoate
    • Ethyl2-piperazinobenzoate
    • PubChem12231
    • SureCN6132585
    • Benzoic acid, 2-(1-piperazinyl)-, ethyl ester
    • DTXSID50572308
    • EN300-18745956
    • SCHEMBL6132585
    • MFCD11519260
    • 2-(1-Piperazinyl)-benzoic?acid?ethyl?ester
    • FT-0604282
    • 180417-98-5
    • Ethyl 2-piperazinobenzoate
    • A3998
    • AKOS015908998
    • Benzoic acid,2-(1-piperazinyl)-, ethyl ester
    • MDL: MFCD11519260
    • Inchi: 1S/C13H18N2O2/c1-2-17-13(16)11-5-3-4-6-12(11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
    • InChI Key: GGJCDMYDZDZXHH-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC=CC=1N1CCNCC1)=O

Computed Properties

  • Exact Mass: 234.13694
  • Monoisotopic Mass: 234.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.104
  • Boiling Point: 380.723°C at 760 mmHg
  • Flash Point: 184.055°C
  • Refractive Index: 1.537
  • PSA: 41.57

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Additional information on Benzoic acid,2-(1-piperazinyl)-, ethyl ester

Recent Advances in the Study of Benzoic acid,2-(1-piperazinyl)-, ethyl ester (CAS: 180417-98-5)

Benzoic acid,2-(1-piperazinyl)-, ethyl ester (CAS: 180417-98-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its piperazine moiety and ester functionality, has been the subject of recent studies due to its potential pharmacological applications. The following research brief consolidates the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of Benzoic acid,2-(1-piperazinyl)-, ethyl ester as a key intermediate in the synthesis of novel bioactive molecules. Researchers have explored its utility in the development of CNS-targeting drugs, given the piperazine ring's known affinity for neurotransmitter receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of serotonin receptor modulators, showing promising results in preclinical models of neuropsychiatric disorders.

In addition to its synthetic applications, Benzoic acid,2-(1-piperazinyl)-, ethyl ester has been investigated for its direct biological effects. A recent in vitro study revealed its moderate inhibitory activity against certain cytochrome P450 enzymes, suggesting potential implications for drug-drug interactions. However, further in vivo studies are required to validate these findings and assess their clinical relevance.

The compound's physicochemical properties have also been a focus of recent research. Computational studies using molecular docking and QSAR models have provided insights into its binding affinities with various biological targets. These studies, combined with experimental data, are paving the way for the rational design of derivatives with improved pharmacological profiles.

From a safety perspective, preliminary toxicological assessments indicate that Benzoic acid,2-(1-piperazinyl)-, ethyl ester exhibits a favorable safety profile at therapeutic concentrations. However, researchers emphasize the need for comprehensive ADME studies to fully characterize its pharmacokinetic properties before considering clinical applications.

Looking forward, the versatility of Benzoic acid,2-(1-piperazinyl)-, ethyl ester continues to attract research attention. Current investigations are exploring its potential in drug delivery systems, particularly as a component of prodrug formulations. The compound's balanced lipophilicity and molecular stability make it an attractive candidate for such applications.

In conclusion, recent research on Benzoic acid,2-(1-piperazinyl)-, ethyl ester (180417-98-5) underscores its importance as both a synthetic building block and a biologically active compound. While significant progress has been made in understanding its properties and potential applications, further research is needed to fully realize its therapeutic potential. The compound represents an exciting area of investigation at the intersection of medicinal chemistry and drug development.

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